3-Methyl-D-phenylalanine chemical structure and properties
3-Methyl-D-phenylalanine chemical structure and properties
An In-depth Technical Guide to 3-Methyl-D-phenylalanine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 3-Methyl-D-phenylalanine, a non-proteinogenic amino acid of significant interest in medicinal chemistry and peptide design.
Chemical Structure and Identifiers
3-Methyl-D-phenylalanine is a derivative of the essential amino acid D-phenylalanine, featuring a methyl group substitution at the third position (meta-position) of the phenyl ring. This modification imparts distinct structural and physicochemical properties compared to its parent amino acid.
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IUPAC Name: (2R)-2-amino-3-(3-methylphenyl)propanoic acid[1]
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Synonyms: D-Phe(3-Me)-OH, m-Methyl-D-phenylalanine, H-D-Phe(3-Me)-OH, (R)-2-Amino-3-(m-tolyl)propanoic acid[1][2]
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CAS Number: 114926-39-5[1]
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Chemical Formula: C₁₀H₁₃NO₂[1]
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SMILES: CC1=CC(=CC=C1)C--INVALID-LINK--N[1]
Physicochemical Properties
The addition of a methyl group to the phenyl ring increases the hydrophobicity of the molecule, which can influence the properties of peptides into which it is incorporated.[2] Quantitative properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 179.22 g/mol | [1] |
| Melting Point | 226 - 231 °C | Chem-Impex |
| Appearance | Beige powder | Chem-Impex |
| Solubility | Slightly soluble in water. | Fisher Scientific |
| Polar Surface Area | 63.3 Ų | [1] |
| XLogP3 | -1.2 | [1] |
Synthesis and Experimental Protocols
The synthesis of enantiomerically pure D-arylalanines like 3-Methyl-D-phenylalanine is a key challenge. Modern chemoenzymatic methods offer an efficient and highly selective approach.
Experimental Protocol: Chemoenzymatic Synthesis of D-Arylalanines
This protocol describes a general one-pot, multi-enzyme cascade for the synthesis of substituted D-phenylalanines from corresponding trans-cinnamic acids. This method leverages the low stereoselectivity of a Phenylalanine Ammonia Lyase (PAL) and the high stereoselectivity of an L-Amino Acid Deaminase (LAAD) coupled with a non-selective reducing agent.[3][4][5]
Objective: To synthesize an optically pure D-arylalanine from a substituted trans-cinnamic acid.
Materials:
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Substituted trans-cinnamic acid (e.g., 3-methyl-trans-cinnamic acid)
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Phenylalanine Ammonia Lyase (PAL) from Anabaena variabilis (AvPAL), potentially an engineered variant for higher D-selectivity (e.g., AvPAL-N347A).[3]
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L-Amino Acid Deaminase (LAAD) from Proteus mirabilis (PmLAAD).[3]
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Ammonia-borane complex (NH₃BH₃) as a reducing agent.[3]
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Ammonia buffer (e.g., 1 M (NH₄)₂CO₃, pH ~9.0)
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Whole-cell biocatalysts (e.g., E. coli overexpressing the required enzymes) or purified enzymes.
Methodology:
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Reaction Setup: In a temperature-controlled reaction vessel, prepare a solution of the starting trans-cinnamic acid substrate in the ammonia buffer.
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Enzyme Addition: Add the PAL and LAAD enzymes (or the whole-cell catalysts) to the reaction mixture.
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Initiation of Deracemization: Add the reducing agent, ammonia-borane, to the mixture.
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Reaction Conditions: Incubate the reaction at an optimal temperature (e.g., 37°C) with continuous agitation (e.g., 220 rpm) for a specified period (e.g., 7-24 hours).[5]
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Monitoring: Monitor the reaction progress by periodically taking samples and analyzing them using High-Performance Liquid Chromatography (HPLC) to determine the conversion rate of the starting material and the enantiomeric excess (ee) of the D-arylalanine product.
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Termination and Purification: Once the reaction reaches completion (high conversion and >99% ee), terminate the reaction by removing the biocatalyst (e.g., centrifugation for whole cells). The product can then be purified from the supernatant using standard techniques like ion-exchange chromatography or crystallization.
Caption: Chemoenzymatic synthesis of D-arylalanines.
Experimental Protocol: Incorporation into Peptides via SPPS
3-Methyl-D-phenylalanine is primarily used as a building block to create peptides with enhanced properties.[2] The following is a generalized protocol for its incorporation using Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[6][7][8]
Objective: To incorporate Fmoc-3-Methyl-D-phenylalanine-OH into a growing peptide chain on a solid support.
Materials:
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Rink Amide or Wang resin (pre-loaded with the first amino acid).
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Fmoc-3-Methyl-D-phenylalanine-OH.
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Other required Fmoc-protected L- or D-amino acids.
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Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF).[7]
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Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU.[7]
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Base: N,N-diisopropylethylamine (DIPEA).[7]
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Solvents: DMF, Dichloromethane (DCM).
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Washing solvent: DMF.
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Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS).
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Cold diethyl ether.
Methodology:
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Resin Swelling: Swell the resin in DMF in a suitable reaction vessel for 30-60 minutes.
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Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminus of the resin-bound amino acid by treating it with 20% piperidine in DMF for 15-20 minutes. Wash the resin thoroughly with DMF to remove piperidine and byproducts.
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Amino Acid Activation: In a separate vial, dissolve Fmoc-3-Methyl-D-phenylalanine-OH (e.g., 4 equivalents), HBTU (3.95 eq.), and DIPEA (8 eq.) in DMF to pre-activate the amino acid's carboxyl group.
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Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature to form the peptide bond. Due to potential steric hindrance from the methyl group, extended coupling times or stronger coupling reagents may be necessary.[6]
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Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.
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Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.
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Final Cleavage: After the final amino acid is coupled, wash the resin with DCM and dry it. Treat the peptide-resin with the cleavage cocktail for 2-4 hours to cleave the peptide from the resin and remove side-chain protecting groups.[6]
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Precipitation and Purification: Filter the resin and precipitate the crude peptide by adding the TFA solution to cold diethyl ether. Purify the peptide using reverse-phase HPLC.[6]
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Biological Activity and Applications
The unique structure of 3-Methyl-D-phenylalanine makes it a valuable tool for modifying peptides to alter their biological function. Its primary applications are in drug development and neuroscience research.[2]
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Enhanced Stability: The D-configuration provides resistance to degradation by proteases and peptidases, which typically recognize L-amino acids. This increases the in vivo half-life of peptides.
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Modulation of Receptor Activity: The altered stereochemistry and increased hydrophobicity can change a peptide's three-dimensional structure, potentially altering its binding affinity and selectivity for biological targets like G-protein coupled receptors (GPCRs).[9]
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Neuroscience Research: It is used in studies of neurotransmitter pathways.[2] Phenylalanine analogues can act as inhibitors of key enzymes in neurotransmitter synthesis. For example, the related compound α-Methylphenylalanine is known to inhibit tyrosine hydroxylase, the rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine).[10]
Potential Mechanism: Interference with Catecholamine Synthesis
Phenylalanine is the natural precursor for tyrosine, which is then converted into L-DOPA and subsequently into the catecholamine neurotransmitters. Phenylalanine analogues can interfere with this pathway.
Caption: Potential inhibition of catecholamine synthesis pathway.
Potential Mechanism: Modulation of Opioid Receptor Signaling
Peptides incorporating D-phenylalanine have been extensively studied as modulators of opioid receptors, which are GPCRs involved in pain perception. The D-amino acid can alter the peptide's conformation, turning it into a potent agonist or antagonist.[9]
Caption: General signaling pathway for an inhibitory GPCR.
References
- 1. 3-Methyl-D-phenylalanine | C10H13NO2 | CID 6993650 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 8. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. α-Methylphenylalanine - Wikipedia [en.wikipedia.org]
